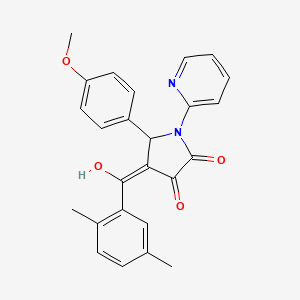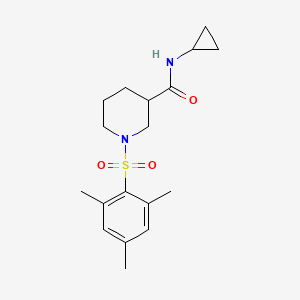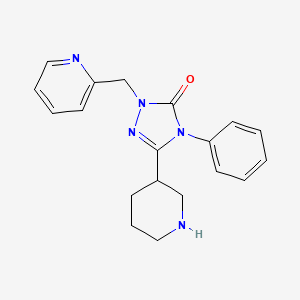![molecular formula C17H15N3O3S2 B5362245 N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PFT-μ or PFTM, and it is a potent inhibitor of the protein-protein interaction between p53 and MDM2. This interaction is known to play a crucial role in the regulation of the tumor suppressor protein p53, which is often mutated or absent in many types of cancer.
Mechanism of Action
The mechanism of action of PFT-μ involves the disruption of the p53-MDM2 interaction, which leads to the stabilization and activation of p53. Activated p53 induces the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
PFT-μ has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. Additionally, PFT-μ has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This suggests that PFT-μ may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PFT-μ is its high potency and specificity for the p53-MDM2 interaction. This makes it an ideal tool for studying the role of p53 in cancer and other diseases. However, PFT-μ has some limitations in lab experiments, including its low solubility in aqueous solutions and its instability in the presence of light and air.
Future Directions
There are several future directions for research on PFT-μ. One area of interest is the development of more stable and soluble analogs of PFT-μ that can be used in clinical trials. Additionally, there is a need for further studies on the potential applications of PFT-μ in the treatment of inflammatory diseases and other non-cancerous conditions. Finally, there is a need for more research on the mechanism of action of PFT-μ and its potential interactions with other proteins and pathways.
Synthesis Methods
The synthesis of PFT-μ involves the reaction of 2-[(2-thienylsulfonyl)amino]benzoic acid with 3-pyridinemethanol in the presence of thionyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain pure PFT-μ. This synthesis method has been optimized to provide high yields of PFT-μ with excellent purity.
Scientific Research Applications
PFT-μ has been extensively studied for its potential applications in cancer research. As a potent inhibitor of the p53-MDM2 interaction, PFT-μ has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, PFT-μ has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(19-12-13-5-3-9-18-11-13)14-6-1-2-7-15(14)20-25(22,23)16-8-4-10-24-16/h1-11,20H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGVYBCFHSBAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)
![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)


